molecular formula C18H24O2 B1631963 Delta3,2-Hydroxylbakuchiol CAS No. 178765-49-6

Delta3,2-Hydroxylbakuchiol

Cat. No. B1631963
M. Wt: 272.4 g/mol
InChI Key: KGYDEXUROYEYFL-CEAFDCLWSA-N
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Description

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is an analog of Bakuchiol isolated from Psoralea corylifolia (L.) . It is a potent monoamine transporter inhibitor, more selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) than for the serotonin transporter (SERT) . It has potential for research in disorders such as Parkinson’s disease and depression .


Synthesis Analysis

The synthesis of Delta3,2-Hydroxylbakuchiol is a topic of ongoing research. A novel method for synthesizing Delta3,2-Hydroxylbakuchiol has been proposed, which particularly relates to an asymmetric synthesis method for Delta3,2-Hydroxylbakuchiol and analog compounds .


Molecular Structure Analysis

Delta3,2-Hydroxylbakuchiol has a linear formula of C18H24O2 . Its IUPAC name is 4-((S,1E,5E)-7-hydroxy-3,7-dimethyl-3-vinylocta-1,5-dien-1-yl)phenol . The InChI code is 1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 .


Physical And Chemical Properties Analysis

Delta3,2-Hydroxylbakuchiol has a molecular weight of 272.39 . It is an oil-like substance . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Gene Expression Analysis

Delta3,2-Hydroxylbakuchiol is not directly mentioned, but a related method, the 2(-Delta Delta C(T)) method, is widely used in gene expression analysis through real-time quantitative PCR experiments. This method is essential for analyzing the relative changes in gene expression and is preferred for its convenience in quantifying the PCR signal from treatment groups compared to controls (Livak & Schmittgen, 2001).

Monoamine Transporter Regulation

Delta3,2-Hydroxylbakuchiol, derived from Fructus Psoraleae, significantly inhibits monoamine transporter uptake, especially for the dopamine and norepinephrine transporters. This compound has shown potential as a pharmacotherapy for conditions like Parkinson's disease, depression, and cocaine addiction due to its ability to regulate dopaminergic and noradrenergic neurotransmission (Zhao et al., 2008).

Enzymatic Activities

Peroxisomal delta 3, delta 2-enoyl-CoA isomerase activity is associated with delta3,2-Hydroxylbakuchiol. This enzyme is involved in the metabolism of fatty acids and is critical in the beta-oxidation process. The bifunctional protein associated with this enzyme is found to possess multiple activities including delta 3, delta 2-enoyl-CoA isomerization, 2-enoyl-CoA hydratation, and L-3-hydroxyacyl-CoA dehydrogenation. This trifunctional enzyme presence in rat liver indicates a significant role in metabolic pathways (Palosaari & Hiltunen, 1990).

Plant Methoxyl Group Analysis

While not directly related to Delta3,2-Hydroxylbakuchiol, studies in plant matter methoxyl groups using delta(2)H value analysis have shown potential in various fields like sample origin verification and climate research. This indirect association highlights the broad range of research areas where delta ratios and related compounds are significant (Greule et al., 2008).

properties

IUPAC Name

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDEXUROYEYFL-CEAFDCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delta3,2-Hydroxylbakuchiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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